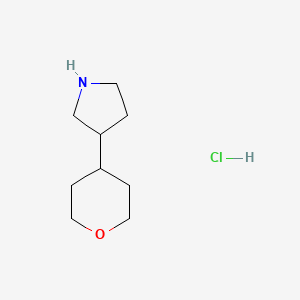

3-(Oxan-4-yl)pyrrolidine hydrochloride

Description

3-(Oxan-4-yl)pyrrolidine hydrochloride is a bicyclic organic compound comprising a pyrrolidine ring fused with an oxane (tetrahydropyran) moiety. The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors . Its CAS registry number is 2173996-79-5, with a molecular formula of C₉H₁₆ClNO (calculated molecular weight: 193.68 g/mol) .

Properties

CAS No. |

2792186-78-6 |

|---|---|

Molecular Formula |

C9H18ClNO |

Molecular Weight |

191.70 g/mol |

IUPAC Name |

3-(oxan-4-yl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C9H17NO.ClH/c1-4-10-7-9(1)8-2-5-11-6-3-8;/h8-10H,1-7H2;1H |

InChI Key |

DHLVRCWADKLQDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2CCOCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the oxan-4-yl group. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the pyrrolidine ring, which can then be further functionalized to introduce the oxan-4-yl group.

Industrial Production Methods

Industrial production of 3-(Oxan-4-yl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

3-(Oxan-4-yl)pyrrolidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Oxan-4-yl)pyrrolidine hydrochloride, highlighting differences in substituents, molecular weight, and applications:

Key Findings:

Substituent Effects on Solubility: The oxane ring in 3-(Oxan-4-yl)pyrrolidine hydrochloride improves aqueous solubility compared to non-oxygenated analogs like 3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride, which has a hydrophobic sulphonyl group . Fluorinated derivatives (e.g., (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride) exhibit increased lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development .

Functional Group Diversity: The benzyl and carboxylic acid groups in 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride enable its use as a precursor for peptide mimetics or prodrugs .

Toxicological Data Limitations :

- Evidence suggests that toxicological properties of many pyrrolidine derivatives, including fluorinated analogs, remain understudied .

Biological Activity

3-(Oxan-4-yl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C8H14ClN

Molecular Weight : 163.66 g/mol

IUPAC Name : 3-(Oxan-4-yl)pyrrolidine hydrochloride

Physical State : White crystalline solid

The biological activity of 3-(Oxan-4-yl)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to diverse pharmacological effects.

Biological Activities

Research has indicated that compounds similar to 3-(Oxan-4-yl)pyrrolidine hydrochloride possess a range of biological activities:

-

Anticancer Activity :

- Studies have shown that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit cell proliferation .

- In vitro studies using human lung adenocarcinoma (A549) cells revealed that certain derivatives reduced cell viability significantly, indicating potential for further development as anticancer agents .

-

Antimicrobial Activity :

- Pyrrolidine derivatives have been evaluated for their antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can be effective against resistant strains, highlighting their therapeutic potential in treating infections caused by resistant pathogens .

- Enzyme Inhibition :

Case Studies

-

Anticancer Studies :

- A study evaluated the cytotoxicity of various pyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours, with viability assessed using the MTT assay. Results indicated that some compounds exhibited over 50% reduction in cell viability compared to control groups .

- Antimicrobial Screening :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Result Summary |

|---|---|---|

| Anticancer | A549 (lung cancer cells) | Significant reduction in viability |

| Antimicrobial | Staphylococcus aureus | Effective against multidrug-resistant strains |

| Enzyme Inhibition | AChE | Strong inhibitory activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.